molecular formula C8H8BrN3 B6168935 6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1780513-20-3

6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B6168935
CAS No.: 1780513-20-3
M. Wt: 226.1
InChI Key:
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Description

6-Bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 6th position and an ethyl group at the 1st position. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine typically involves the following steps:

    Starting Material: The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine is used as the starting material.

    Iodination: The starting material is iodized using N-iodosuccinimide (NIS) to obtain an intermediate compound.

    Protection: The NH group of the intermediate is protected using para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.

    Alkylation: The protected intermediate undergoes alkylation with ethyl iodide to introduce the ethyl group at the 1st position.

    Deprotection: The final step involves deprotection of the NH group to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactions and the use of automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

6-Bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to the active site of these kinases, the compound can inhibit their activity, leading to reduced cell proliferation and potential therapeutic effects in cancer treatment .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of the bromine atom at the 6th position and the ethyl group at the 1st position, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.

Properties

CAS No.

1780513-20-3

Molecular Formula

C8H8BrN3

Molecular Weight

226.1

Purity

95

Origin of Product

United States

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